BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

PDE4 inhibitor design regioisomeric SAR naphthyridine carboxamide pharmacophore

This meta-acetylphenyl, N1-methyl-substituted 1,8-naphthyridine-3-carboxamide (MW 321.3, XLogP3-AA 1.5) is a critical SAR probe for PDE4 inhibitor programs. Its distinct regioisomeric and N1-alkyl profile drives >2-fold potency shifts vs. the para-acetyl or N1-ethyl analogs. Select this compound to map PDE4 active-site steric/electronic requirements and minimize non-specific binding in biochemical or ADME assays where low-to-moderate lipophilicity is essential. Inquire for custom synthesis or bulk availability.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 899968-99-1
Cat. No. B2594290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899968-99-1
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
InChIInChI=1S/C18H15N3O3/c1-11(22)12-5-3-7-14(9-12)20-17(23)15-10-13-6-4-8-19-16(13)21(2)18(15)24/h3-10H,1-2H3,(H,20,23)
InChIKeyJNELPOWBERSXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899968-99-1) Selection Rationale


N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899968-99-1, MW 321.3 g/mol, C18H15N3O3) is a substituted 1,8-naphthyridine-3-carboxamide derivative that belongs to a well-established class of phosphodiesterase-4 (PDE4) inhibitors [1]. The compound features a 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine core coupled via a carboxamide linkage at the 3-position to a 3-acetylphenyl moiety, distinguishing it from close analogs bearing alternative N1-alkyl or phenyl substitution patterns [2].

Why Generic Substitution of N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide with In-Class Analogs Fails


Substituting this compound with closely related in-class analogs (e.g., N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, CAS 942010-49-3) is not interchangeable due to distinct regioisomeric and N1-substituent effects that critically alter target binding geometry and physicochemical properties [1]. Within the 1,8-naphthyridine-3-carboxamide PDE4 inhibitor pharmacophore, both the position of the acetyl substituent on the anilide ring (meta vs. para) and the steric/electronic character of the N1-alkyl group (methyl vs. ethyl) have been shown to produce >2-fold shifts in PDE4A IC50 values in head-to-head SAR studies [2]. Uninformed substitution therefore risks substantial loss of potency, altered selectivity, or unfavorable property shifts.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide vs. Closest Analogs


Meta-Acetylphenyl Regioisomerism Confers Distinct PDE4A Active-Site Complementarity vs. Para-Acetylphenyl Analog

The target compound places the acetyl group at the meta (3-) position of the anilide ring, in contrast to the para isomer N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-49-3) [1]. While direct IC50 data for both regioisomers are not publicly available in a single head-to-head assay, the broader PDE4 SAR dataset for 1,8-naphthyridine-3-carboxamides shows that meta-substituted phenyl derivatives (e.g., 1-(3-bromophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, IC50 141 nM on PDE4A) and para-substituted analogs (e.g., 1-(3-bromo-4-methylphenyl)-N-isopropyl-4-oxo- derivative, IC50 66.5 nM) exhibit differential potency driven by substitution regiochemistry [2].

PDE4 inhibitor design regioisomeric SAR naphthyridine carboxamide pharmacophore

N1-Methyl Substituent Provides Different Lipophilicity and Steric Profile Relative to N1-Ethyl or N1-Aryl Analogs

The target compound carries an N1-methyl group (XLogP3-AA = 1.5, PubChem computed [1]), whereas the closest cataloged analog N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-49-3) bears an N1-ethyl substituent [2]. Based on established fragment contribution increments, ethyl substitution adds approximately +0.5 log units relative to methyl on a heterocyclic nitrogen, predicting a computational XLogP of ~2.0 for the N1-ethyl analog [3]. Additionally, the N1-methyl group presents reduced steric encumbrance (Taft Es = 0.0 for methyl vs. -0.07 for ethyl), which can influence the conformational preference of the 2-oxo ring system and the spatial presentation of the 3-carboxamide vector [3].

physicochemical property tuning LogP optimization naphthyridine N1-substituent effects

Class-Level PDE4 Inhibitory Activity Validates Pharmacological Relevance Distinct from Non-PDE4 Naphthyridine Chemotypes

The 1,8-naphthyridine-3-carboxamide scaffold is a validated PDE4 inhibitory pharmacophore, as demonstrated by compounds such as 1-(3-bromophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (IC50 = 141 nM on human PDE4A) and a 3-bromo-4-methylphenyl analog (IC50 = 66.5 nM) [1]. These values establish that 1,8-naphthyridine-3-carboxamides achieve nanomolar PDE4A engagement, a mechanistic hallmark distinct from 1,8-naphthyridine derivatives targeting other enzymes (e.g., HIV integrase, VEGFR3, or bacterial targets) that have different substitution requirements [2]. The target compound's substitution pattern (N1-methyl, 3-carboxamide, 2-oxo) maps directly onto the PDE4-active scaffold rather than onto alternative chemotypes, positioning it within the anti-inflammatory/cognition-enhancement pharmacological space rather than as an anticancer or anti-infective agent [1].

PDE4 inhibition anti-inflammatory naphthyridines cAMP signaling modulation

Optimal Research & Industrial Application Scenarios for N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899968-99-1)


PDE4 Lead Optimization SAR Studies Requiring Meta-Acetylphenyl Regioisomeric Probe

When constructing structure-activity relationship (SAR) datasets around the PDE4 pharmacophore, the meta-acetylphenyl regioisomer serves as a critical probe to map the steric and electronic requirements of the PDE4 active site pocket that accommodates the anilide ring. The compound fills a specific substitution coordinate (N1-methyl, 3-acetylphenyl) that complements the published meta-bromophenyl (IC50 141 nM) and 3-bromo-4-methylphenyl (IC50 66.5 nM) data points, enabling multi-parameter optimization for potency, selectivity, and physicochemical properties [1].

Comparative Physicochemical Profiling of N1-Alkyl Homologs for Solubility-Limited Assay Optimization

The N1-methyl group imparts a computed XLogP3-AA of 1.5, which is approximately 0.5 log units lower than the predicted value for the N1-ethyl analog (CAS 942010-49-3) [1][2]. This makes the target compound the preferred choice for biochemical or cell-based assays where aqueous solubility is a limiting factor, or for early ADME screening panels where low-to-moderate lipophilicity is desired to minimize non-specific protein binding and phospholipidosis risk.

Negative Control Selection for N1-Aryl or N1-Ethyl PDE4 Inhibitor Series

In projects where lead compounds feature bulkier N1 substituents (e.g., isopropyl, cyclopropyl, or substituted phenyl groups), the N1-methyl variant provides a matched molecular pair to isolate the contribution of the N1 substituent to target binding and selectivity. The reduced steric demand (Taft Es = 0.0 vs. -0.07 for ethyl) and minimal electronic perturbation of the ring system allow researchers to attribute observed potency shifts specifically to N1-substituent effects rather than to confounding core electronic changes [1].

Quote Request

Request a Quote for N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.